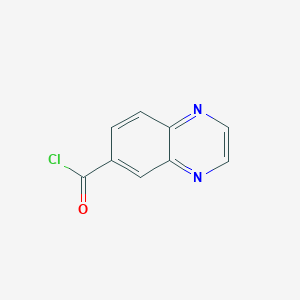

Quinoxaline-6-carbonyl chloride

Vue d'ensemble

Description

Quinoxaline-6-carbonyl chloride is a nitrogen-containing heterocyclic compound . It is also known as 6-(Chlorocarbonyl)quinoxaline, 6-(Chlorocarbonyl)-1,4-benzodiazine . It is a solid substance .

Synthesis Analysis

Quinoxalines can be synthesized by the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Recent advances in the synthesis of quinoxalines have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .Molecular Structure Analysis

The molecular weight of Quinoxaline-6-carbonyl chloride is 192.6 . The IUPAC name is 6-quinoxalinecarbonyl chloride .Chemical Reactions Analysis

Quinoxalines have demonstrated a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis

Quinoxaline-6-carbonyl chloride is a solid substance . It has a boiling point of 119°C .Applications De Recherche Scientifique

Medicine and Pharmacology

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology and pharmaceutics . It is used in the synthesis of various drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Antibacterial and Antifungal Applications

Quinoxaline sulfonamide derivatives have been found to exhibit a wide range of biomedical activities, such as antibacterial and antifungal action . This makes them valuable in the development of new antimicrobial agents.

Anti-inflammatory Applications

Quinoxaline derivatives have shown potential in anti-inflammatory applications . This could be useful in the treatment of conditions like arthritis and other inflammatory diseases.

Anticancer Applications

Quinoxaline derivatives have shown potential in anticancer applications . They could be used in the development of new cancer therapies.

Diuretic Applications

Quinoxaline derivatives have been used as diuretics in the treatment of conditions like liver cirrhosis, epilepsy, edema, hypertension, heart failure, hypercalciuria, diabetes insipidus and some kidney diseases .

Neuropharmacological Applications

Quinoxaline derivatives have shown potential in neuropharmacological applications . They could be used in the treatment of neurological disorders.

Antileishmanial Applications

Quinoxaline derivatives have shown potential in antileishmanial applications . They could be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type.

Blood-Brain Barrier Permeation

A regio-selectivity method of 2,3-disubstituted-6-amino quinoxaline was designed and synthesized by Gael Le Douaron et al. Passive diffusion studies were done to evaluate the blood-brain barrier permeation . This was further confirmed by HPLC-MS/MS quantification and MALDI-TOF in mice brain homogenate extraction .

Mécanisme D'action

Target of Action

Quinoxaline-6-carbonyl chloride, like other quinoxaline derivatives, is known to interact with a variety of biological targets. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoxaline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoxaline derivatives have been reported to inhibit the re-absorption of sodium ions in the renal tubules of the kidney .

Biochemical Pathways

Quinoxaline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antifungal, antibacterial, antiviral, and antimicrobial activities .

Result of Action

Quinoxaline derivatives are known to have a wide range of effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Safety and Hazards

Orientations Futures

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that quinoxalines, including Quinoxaline-6-carbonyl chloride, may have potential for future development in various fields .

Propriétés

IUPAC Name |

quinoxaline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQROVYZDJSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379990 | |

| Record name | quinoxaline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-6-carbonyl chloride | |

CAS RN |

258503-93-4 | |

| Record name | quinoxaline-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

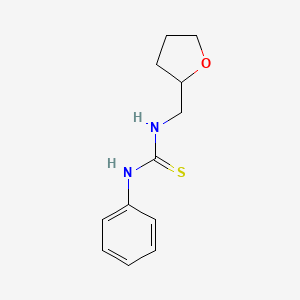

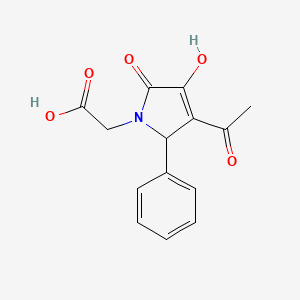

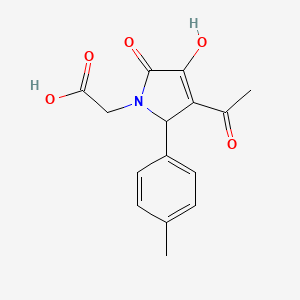

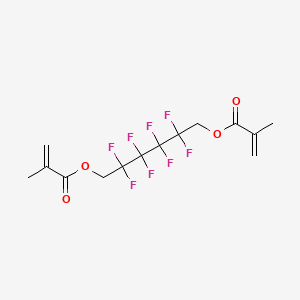

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)